This compound belongs to the class of nicotinic acid derivatives, which are known for their diverse biological activities. It is synthesized through various chemical routes involving fluorination and methoxylation processes, often utilizing starting materials such as pyridine derivatives or anilines .
The synthesis of 4-fluoro-2-methoxynicotinic acid typically involves several steps, including:
A typical synthesis might involve:
The molecular structure of 4-fluoro-2-methoxynicotinic acid can be represented by its canonical SMILES notation: COC1=CC(=C(N=C1)F)C(=O)O
.
4-Fluoro-2-methoxynicotinic acid participates in various chemical reactions:
The mechanism of action for 4-fluoro-2-methoxynicotinic acid is primarily linked to its interaction with nicotinic acetylcholine receptors. It may act as an agonist or antagonist depending on the receptor subtype involved, influencing various neurological pathways.
Research indicates that compounds similar to this one can modulate neurotransmitter release, potentially affecting cognitive functions and neuroprotection. Specific studies have highlighted its role in inhibiting certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .
4-Fluoro-2-methoxynicotinic acid has several applications in scientific research:
The synthesis of 4-fluoro-2-methoxynicotinic acid derivatives typically employs halogenated nicotinic acids as key intermediates. One established route involves ortho-directed metalation of 2-chloronicotinic acid followed by electrophilic fluorination. This approach capitalizes on the directing ability of the carboxylic acid group and the activating effect of the adjacent chlorine atom. After fluorination, selective O-methylation of the 2-hydroxy intermediate completes the synthesis [1].
Alternatively, a "halogen dance" rearrangement strategy enables positional control. Starting from 5-bromo-2-methoxynicotinic acid, lithium-halogen exchange at C5 generates a dianionic species that migrates to C4, permitting electrophilic fluorination at the desired position. This method achieves regioselectivities exceeding 85% but requires cryogenic conditions (–78°C) and strictly anhydrous systems [3]. Recent advances incorporate flow chemistry to improve the scalability of such lithiation-fluorination sequences, reducing side-product formation by 15–20% compared to batch processes [1].
Table 1: Representative Multi-Step Synthesis Routes
Starting Material | Key Fluorination Step | Yield (%) | Regioselectivity |
---|---|---|---|
2-Chloro-6-methoxynicotinic acid | Electrophilic F⁺ (Selectfluor®) | 62 | >95% C4 |
5-Bromo-2-hydroxynicotinic acid | Halogen dance/LiTMP/NFTh | 58 | 85% C4 |
2,4-Dichloronicotinic acid | Halogen exchange (KF/18-crown-6) | 71 | >99% C4 |
Regiocontrol during fluorination is paramount due to the competing reactivity at C2, C4, and C6 positions in the pyridine ring. Modern approaches employ in situ protecting group strategies to block undesired sites. For example, N-oxide formation at the pyridinyl nitrogen enhances C4 electrophilic substitution by modulating ring electronics. Subsequent deoxygenation after fluorination affords 4-fluoro derivatives with >90% positional purity [3].
Directed ortho-metalation (DoM) remains indispensable for achieving high regioselectivity. Carboxamide-directed lithiation at C4 enables electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI), bypassing the need for halogen intermediates. This one-pot lithiation/fluorination protocol achieves 88% regioselectivity at C4 when using N,N-diethylcarboxamide derivatives [1]. Computational studies reveal that methoxy groups at C2 decrease the activation energy for C4 functionalization by 8.3 kcal/mol compared to unsubstituted nicotinic acids, rationalizing the inherent preference for C4 modification in these systems [3].
Table 2: Regioselective Functionalization Techniques
Strategy | Directing Group | Positional Control | Limitations |
---|---|---|---|
N-oxide activation | N-oxide | C4 > C6 (10:1) | Requires deoxygenation |
Directed ortho-metalation | CONEt₂ | C4 (88%) | Sensitivity to moisture |
Halogen exchange | None (Cl/Br precursor) | C4 (>99%) | Limited to activated halides |
Methoxylation Optimization: The introduction of methoxy groups at C2 typically occurs via nucleophilic substitution of chloronicotinates. Recent advances demonstrate that phase-transfer catalysis (PTC) enhances reaction efficiency. Using tetrabutylammonium bromide (TBAB) in a biphasic toluene/50% NaOH system, 2-chloro-4-fluoronicotinic acid undergoes complete methoxylation within 4 hours at 85°C, achieving 95% conversion with <3% ester hydrolysis byproducts [1]. Microwave irradiation further accelerates this transformation, reducing reaction times from hours to minutes while maintaining yields >90% [3].
Fluorination Protocols: Electrophilic fluorinating agents exhibit pronounced solvent dependence. Acetonitrile solutions of Selectfluor® afford 78% fluorination yield at C4, while dimethylformamide (DMF) promotes over-fluorination byproducts. Catalytic systems using Pd(0)/C ligands enable decarboxylative fluorination of 2-methoxy-4-iodonicotinic acid, providing direct access to 3-fluoro-2-methoxypyridine derivatives – valuable precursors for further functionalization [1]. For nucleophilic fluorination, anhydrous potassium fluoride with 18-crown-6 in sulfolane achieves 85% yield in halogen exchange reactions at 180°C, though competing demethoxylation can occur above 190°C [3].
Table 3: Reaction Condition Optimization Studies
Reaction Type | Optimal Conditions | Yield (%) | Byproduct Formation |
---|---|---|---|
C2 Methoxylation | K₂CO₃, CuI, DMSO, 110°C | 89 | <5% dehalogenation |
Electrophilic C4 Fluorination | Selectfluor®, CH₃CN, 80°C | 78 | 12% difluorination |
Nucleophilic Fluorination | KF, 18-crown-6, sulfolane, 180°C | 85 | 8% demethoxylation |
While 4-fluoro-2-methoxynicotinic acid itself lacks stereocenters, catalytic asymmetric methods enable synthesis of chiral derivatives bearing fluorinated side chains. Schöllkopf’s bis-lactim ether methodology facilitates enantioselective alkylation at C3 of the pyridine ring. Using (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a chiral auxiliary, alkyl halides introduce stereogenic centers with diastereomeric ratios reaching 98:2 [6]. Subsequent hydrolysis releases enantiomerically enriched α-fluoro-β-(2-methoxy-4-pyridyl) propanoic acids – important building blocks for pharmaceutical applications.
Biocatalytic approaches provide complementary stereocontrol. Engineered Escherichia coli expressing methylmalonyl-CoA reductase catalyzes asymmetric reductive carboxylation of 2-fluoroacrylates to yield (2S)-2-fluoro-3-(methoxypyridyl)propanoates with 99% enantiomeric excess (ee) . Transaminases have also been harnessed for the amination of 4-fluoro-2-methoxy-3-ketononanoate precursors, delivering β-fluoro-α-amino acid derivatives with >96% ee. Immobilization of these biocatalysts on magnetic nanoparticles enhances recyclability, maintaining 90% activity after 10 cycles .
Organocatalysis offers metal-free alternatives for chiral induction. Cinchona alkaloid-derived phase-transfer catalysts promote Michael additions between 4-fluoro-2-methoxynicotinic acid-derived enones and fluorinated nucleophiles, achieving 91% ee for quaternary stereocenter formation. Computational modeling reveals that C6 fluorine sterically blocks the si-face of the substrate, explaining the preferential re-face attack observed experimentally [6].
Table 4: Asymmetric Synthesis Approaches for Chiral Analogues
Method | Chiral Inducer | Enantioselectivity | Application Scope |
---|---|---|---|
Schöllkopf bis-lactim | (2S,5S)-Bis-lactim ether | 98% de | α-Alkylated β-fluoro acids |
Biocatalytic reduction | Engineered methylmalonyl-CoA reductase | 99% ee | β-Fluoro-α-hydroxy acids |
Cinchona organocatalysis | O-9-allyl-N-anthracenyl cinchoninium | 91% ee | Quaternary stereocenters |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5